molecular formula C21H26N2O3S B5058958 N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5058958
M. Wt: 386.5 g/mol
InChI Key: CDMMEEYMWCSPMA-UHFFFAOYSA-N
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Description

“N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide” is a compound that likely shares chemical and physical properties with other benzyl- and sulfonyl- substituted compounds. While specific research on this compound is scarce, insights can be drawn from the study and application of similar compounds in fields ranging from pharmaceuticals to materials science.

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide” often involves complex reactions that incorporate benzyl and sulfonyl groups into piperidinecarboxamide frameworks. For instance, the synthesis of indolylarylsulfones demonstrates the integration of sulfonyl groups into heterocyclic compounds, which is a crucial step in developing potent HIV inhibitors (Famiglini & Silvestri, 2018).

Molecular Structure Analysis

The molecular structure of compounds containing benzyl, sulfonyl, and piperidine moieties is critical in determining their chemical reactivity and physical properties. Studies on similar structures have shown that the spatial arrangement of these groups can significantly impact the compound's stability and interaction with biological targets. For example, N-heteroaryl sulfonamides exhibit a wide range of biological activities, highlighting the importance of molecular structure in drug design (Ghosh, Pal, & Hajra, 2023).

Chemical Reactions and Properties

The chemical reactivity of “N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide” would be influenced by the presence of the benzyl and sulfonyl groups. These functionalities are known to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in synthesizing medically relevant compounds. For instance, sulfonamides have been extensively studied for their role in inhibiting carbonic anhydrase, showcasing the diverse chemical properties of sulfonyl-containing compounds (Carta, Scozzafava, & Supuran, 2012).

Mechanism of Action

The mechanism of action of “N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide” would depend on its intended use. If it were a pharmaceutical, for example, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide” would depend on factors such as its reactivity, toxicity, and handling procedures . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-benzyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-17(2)20(14-16)27(25,26)23-12-10-19(11-13-23)21(24)22-15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMEEYMWCSPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

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